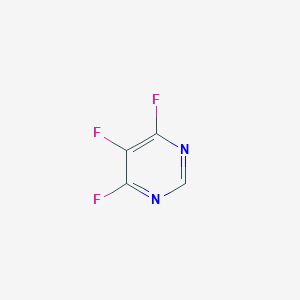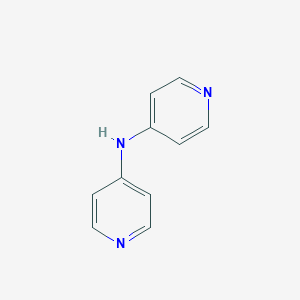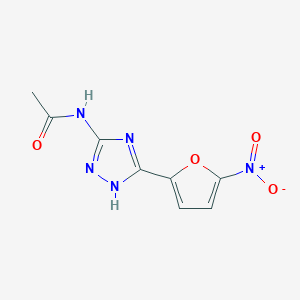
ACETAMIDE, N-(3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- is a chemical compound that has been extensively studied in the field of pharmaceutical research. This compound has been found to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
Mechanism of Action
The exact mechanism of action of Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in DNA replication and cell division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- in lab experiments is its broad range of biological activities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-. One possible direction is to investigate its potential as a treatment for bacterial and fungal infections. Another direction is to explore its use in combination with other chemotherapy drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- can be achieved by reacting 5-nitrofurfurylamine with 3-azido-1-propanol in the presence of copper(I) iodide. The resulting compound is then treated with acetic anhydride to yield Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-.
Scientific Research Applications
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
1704-66-1 |
|---|---|
Product Name |
ACETAMIDE, N-(3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- |
Molecular Formula |
C8H7N5O4 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C8H7N5O4/c1-4(14)9-8-10-7(11-12-8)5-2-3-6(17-5)13(15)16/h2-3H,1H3,(H2,9,10,11,12,14) |
InChI Key |
POTIEOZESUKHDP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Other CAS RN |
1704-66-1 |
synonyms |
N-[5-(5-Nitro-2-furanyl)-1H-1,2,4-triazol-3-yl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
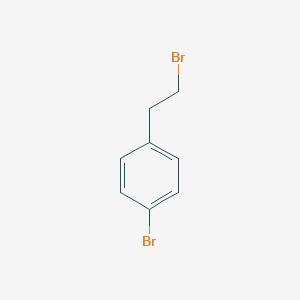
![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)

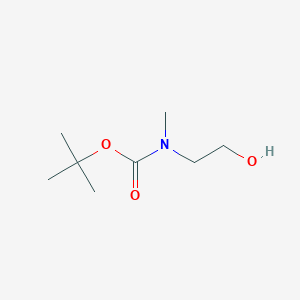

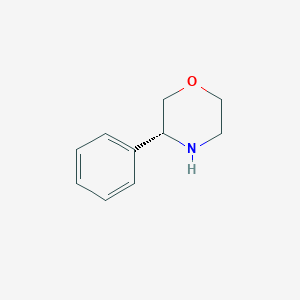


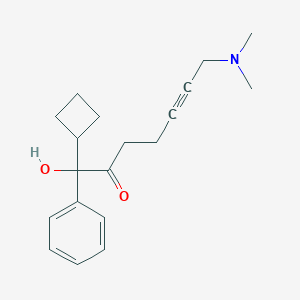
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)

